Aqueous Solubility Enhancement: 3-Azabicyclo[3.1.1]heptane Scaffold vs. Parent Pyridine Ring
Incorporation of the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatadine in place of the pyridine ring increased aqueous solubility from 29 μM (Rupatadine free base) to 365 μM (compound 52 free base), a >12.6-fold improvement [1]. This direct head-to-head comparison demonstrates the solubility advantage conferred by the saturated azabicyclo scaffold when replacing a pyridine ring. By class-level inference, the same scaffold embedded in 3-(5-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol is expected to confer enhanced aqueous solubility relative to analogous compounds bearing the parent aminopyridine without the bicyclic core.
| Evidence Dimension | Aqueous solubility (free base form) |
|---|---|
| Target Compound Data | Class-level expectation based on 3-azabicyclo[3.1.1]heptane scaffold: higher solubility than pyridine-containing analog |
| Comparator Or Baseline | Rupatadine (pyridine-containing parent drug): 29 μM; 52 (3-azabicyclo[3.1.1]heptane analogue): 365 μM |
| Quantified Difference | 12.6-fold increase in solubility upon scaffold replacement |
| Conditions | Measured as free base; pH and temperature conditions as described in Dibchak et al. (2023) Supporting Information |
Why This Matters
For procurement decisions in lead optimization, a building block that imparts >12-fold solubility gains can reduce formulation development risk and improve oral bioavailability prospects compared to traditional pyridine-based building blocks.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova IV, Rzepa HS, Mykhailiuk PK. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023, 62, e202304246. View Source
